![molecular formula C17H17N5O2 B5736564 N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5736564.png)
N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPTA is a synthetic compound that belongs to the class of acetamides and is structurally similar to other compounds such as clofibrate and fenofibrate. In
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is not fully understood, but it is believed to act through the activation of PPARs. PPARs are nuclear receptors that play a crucial role in regulating various metabolic processes such as glucose and lipid metabolism. This compound has been shown to selectively activate PPARα and PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines, which play a crucial role in the development of metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase fatty acid oxidation and glucose uptake, which leads to a reduction in blood glucose and lipid levels. This compound has also been shown to improve insulin sensitivity and reduce inflammation, which are crucial factors in the development of metabolic disorders. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its ability to selectively activate PPARα and PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This compound also has a relatively low toxicity profile, making it a suitable candidate for preclinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide. One of the significant future directions is the investigation of this compound's potential application in the treatment of metabolic disorders such as diabetes and obesity. This compound's ability to activate PPARs makes it a promising candidate for the development of new therapies for these disorders. Another future direction is the investigation of this compound's potential application in the treatment of cancer. This compound's ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new anticancer therapies. Additionally, the development of new formulations of this compound that improve its solubility in aqueous solutions could lead to more effective in vivo studies.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in various scientific research applications, including cancer research and the treatment of metabolic disorders. This compound selectively activates PPARα and PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
合成法
N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylamine with 4-(1H-tetrazol-1-yl)phenol in the presence of acetic anhydride and triethylamine. The resulting product can be purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its potential application in the treatment of metabolic disorders such as diabetes and obesity. This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-3-4-14(9-13(12)2)19-17(23)10-24-16-7-5-15(6-8-16)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDDJHDJUNTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![diethyl 3-methyl-5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5736487.png)
![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)
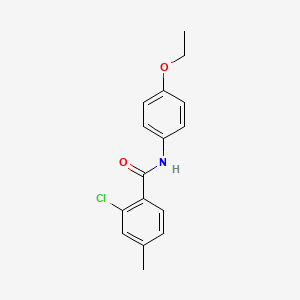
![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)

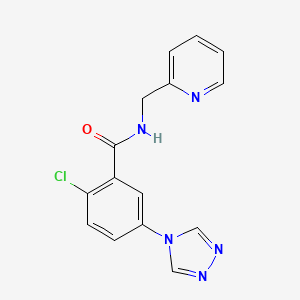
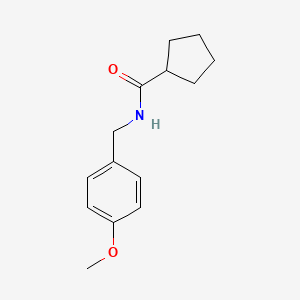
![4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5736520.png)
![N'-{[2-(1-naphthyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5736532.png)
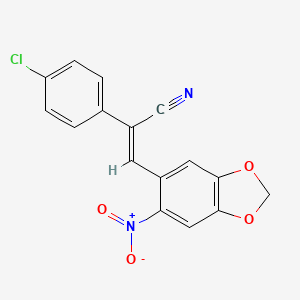
![methyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5736554.png)
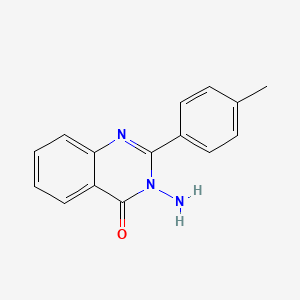
![ethyl 5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5736583.png)
![methyl 4-[2-(4-amino-4H-1,2,4-triazol-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5736590.png)
